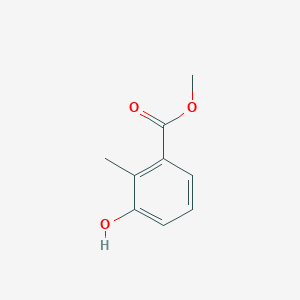

Methyl 3-hydroxy-2-methylbenzoate

説明

Contextual Significance in Organic Synthesis

In the realm of organic synthesis, the strategic value of a starting material is often judged by its ability to be selectively and efficiently transformed into more complex structures. Methyl 3-hydroxy-2-methylbenzoate (B8532911) excels in this regard, offering multiple reactive sites that can be addressed with a high degree of control. The interplay between the hydroxyl and ester functionalities, influenced by the presence of the ortho-methyl group, allows for a range of synthetic manipulations.

The synthesis of this key intermediate is itself an area of chemical interest. A common laboratory-scale preparation involves the esterification of 3-hydroxy-2-methylbenzoic acid. This precursor can be synthesized through various routes, including a method starting from naphthalene (B1677914) which involves sulfonation and subsequent reaction with alkalis at high temperatures.

Once obtained, Methyl 3-hydroxy-2-methylbenzoate can undergo a variety of reactions. The phenolic hydroxyl group can be readily alkylated or acylated, providing a handle for the introduction of diverse structural motifs. The ester group, on the other hand, can be hydrolyzed, reduced, or converted to other functional groups, further expanding its synthetic utility. The aromatic ring itself is also amenable to electrophilic substitution reactions, with the existing substituents directing the position of new incoming groups.

Strategic Role as a Precursor for Bioactive Molecule Development

A landmark example of its strategic application is the total synthesis of the isocoumarin (B1212949) (-)-demethyl-4-deoxymicrothecin . Isocoumarins are a class of natural products known for their diverse biological activities, including antifungal and cytotoxic properties. In a notable synthesis, chemists utilized this compound as a key starting material. The synthesis commenced with the conversion of the hydroxyl group to a methoxy (B1213986) group, followed by a series of carefully orchestrated steps to build the intricate polycyclic structure of the target molecule. This elegant synthetic strategy highlights the value of this compound as a readily available and highly functionalized building block for accessing complex natural products.

The structural framework of this compound is also found within the broader family of cannabinoid-related compounds. While direct synthesis of major cannabinoids from this specific ester is not the primary route, its parent acid, 3-hydroxy-2-methylbenzoic acid, is a key component in the synthesis of certain HIV protease inhibitors, demonstrating the therapeutic potential of this structural motif. nih.gov Furthermore, the stable synthetic analogue of cannabidiolic acid (CBDA), its methyl ester (HU-580), has shown promise in preclinical studies, underscoring the importance of the ester functionality in modulating biological activity.

The following table provides a summary of the key compounds mentioned and their relevance:

| Compound Name | Role/Significance |

| This compound | Key starting material and versatile intermediate in organic synthesis. |

| 3-Hydroxy-2-methylbenzoic acid | Precursor to this compound and a key component in the synthesis of some HIV protease inhibitors. nih.gov |

| (-)-Demethyl-4-deoxymicrothecin | A bioactive isocoumarin natural product synthesized from this compound. |

| Cannabidiolic acid (CBDA) | A natural cannabinoid. |

| Cannabidiolic acid methyl ester (HU-580) | A stable synthetic analogue of CBDA with potential therapeutic applications. |

Structure

2D Structure

特性

IUPAC Name |

methyl 3-hydroxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSKJGYGIBLIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500143 | |

| Record name | Methyl 3-hydroxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55289-05-9 | |

| Record name | Methyl 3-hydroxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxy-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Esterification Routes from 3-Hydroxy-2-methylbenzoic Acid

The most direct and common approach to synthesizing Methyl 3-hydroxy-2-methylbenzoate (B8532911) is through the esterification of its corresponding carboxylic acid, 3-Hydroxy-2-methylbenzoic acid.

Acid-Catalyzed Methanolysis and Optimization Protocols

The classical method for converting 3-Hydroxy-2-methylbenzoic acid to its methyl ester is through Fischer esterification. This equilibrium-driven process involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. Common catalysts for this transformation include sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). The reaction is typically conducted under reflux conditions to drive the reaction towards the product by removing the water formed as a byproduct.

Optimization of this protocol focuses on maximizing the yield by carefully controlling reaction parameters. Key variables include the choice and concentration of the acid catalyst, the reaction temperature, and the duration of the reaction. For instance, a typical laboratory procedure might involve refluxing the benzoic acid derivative in methanol with a catalytic amount of acid for several hours, followed by an aqueous workup to remove the catalyst and any unreacted acid, and finally purification by recrystallization or chromatography.

Table 1: Representative Conditions for Acid-Catalyzed Esterification

| Parameter | Value/Condition |

|---|---|

| Starting Material | 3-Hydroxy-2-methylbenzoic acid |

| Reagent | Methanol (often used as solvent) |

| Catalyst | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |

| Temperature | Reflux |

| Typical Duration | Several hours (e.g., 16-24 h) |

| Workup | Neutralization, extraction with an organic solvent |

Large-Scale Production Methodologies

For industrial-scale production, batch processes are often replaced with more efficient continuous flow systems. In a continuous flow reactor, reactants are continuously fed into the reactor, and the product is simultaneously removed. This methodology allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher throughput. The use of automated systems for precise control of reactant flow rates and conditions is a key feature of modern large-scale esterification processes.

De Novo Synthesis Approaches from Non-Aromatic Precursors

The synthesis of the Methyl 3-hydroxy-2-methylbenzoate core from acyclic or non-aromatic precursors represents a more complex challenge, involving the construction of the benzene (B151609) ring itself. Such de novo syntheses are less common than the functionalization of a pre-existing aromatic ring. Methodologies like the Diels-Alder reaction or other cycloaddition strategies could theoretically be employed to construct a substituted cyclohexene (B86901) ring, which would then require subsequent aromatization and functional group manipulation. However, specific, well-established protocols for the de novo synthesis of this compound from non-aromatic starting materials are not widely reported in the scientific literature, indicating that the derivatization of existing aromatic compounds is the overwhelmingly preferred route.

Derivatization Strategies of the this compound Core Structure

The core structure of this compound contains several reactive sites—the aromatic ring, the hydroxyl group, and the ester—that allow for a variety of chemical transformations.

Halogenation Reactions (e.g., Bromination to Methyl 5-bromo-3-hydroxy-2-methylbenzoate)

The electron-donating hydroxyl and methyl groups on the aromatic ring activate it towards electrophilic aromatic substitution, such as halogenation. Bromination is a common derivatization reaction. The position of bromination is directed by the existing substituents. For example, the synthesis of a brominated analog can be achieved by treating a related substrate, methyl 2-hydroxy-5-methylbenzoate, with bromine in acetic acid, using sodium acetate (B1210297) as a buffer. chemicalbook.com This type of reaction on the this compound core would be expected to yield specific isomers, such as Methyl 5-bromo-3-hydroxy-2-methylbenzoate, depending on the directing effects of the substituents. The presence of brominated derivatives like Methyl 4-bromo-3-hydroxy-2-methylbenzoate is also noted in chemical supplier catalogs. bldpharm.com

Table 2: Example Protocol for Bromination of a Related Phenolic Ester

| Parameter | Reagent/Condition | Reference |

|---|---|---|

| Starting Material | Methyl 2-hydroxy-5-methylbenzoate | chemicalbook.com |

| Brominating Agent | Bromine (Br₂) | chemicalbook.com |

| Solvent/Buffer | Acetic Acid (AcOH) / Sodium Acetate | chemicalbook.com |

| Temperature | Room Temperature | chemicalbook.com |

| Product | Methyl 3-bromo-2-hydroxy-5-methylbenzoate | chemicalbook.com |

Protection and Deprotection of the Hydroxyl Group (e.g., Silylation)

In multi-step syntheses, it is often necessary to temporarily "protect" the reactive phenolic hydroxyl group to prevent it from interfering with reactions at other sites on the molecule. A common strategy for hydroxyl protection is silylation, which converts the -OH group into a silyl (B83357) ether.

A widely used and versatile reagent for this purpose is 1,1,1,3,3,3-hexamethyldisilazane (HMDS), often activated by a catalyst. The resulting trimethylsilyl (B98337) (TMS) ether is generally stable under neutral or basic conditions but can be easily removed (deprotected) under acidic conditions or with a source of fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF), regenerating the original hydroxyl group. harvard.edu This protection-deprotection sequence allows for selective chemistry to be performed on other parts of the this compound molecule. harvard.edu Other protecting groups, such as pivaloyl esters, have also been used for the selective protection of hydroxyl groups on similar benzoic acid derivatives.

Functional Group Interconversions at Aromatic Ring Positions

The hydroxyl and methyl groups on the benzene ring of this compound, along with the ester functionality, direct and influence the course of further chemical modifications. These transformations are crucial for preparing the necessary precursors for more complex coupling reactions.

One of the fundamental functional group interconversions is the O-alkylation of the phenolic hydroxyl group. For instance, the synthesis of Methyl 3-methoxy-2-methylbenzoate can be achieved through the O-methylation of a dihydroxybenzoic acid precursor, followed by esterification. A common laboratory-scale procedure for such esterification involves reacting the corresponding carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, under reflux conditions. The optimization of this reaction can involve adjusting the catalyst concentration (typically 1–5% v/v), temperature (60–80°C), and reaction time (4–12 hours) to achieve high yields. A regioselective protection-deprotection strategy can be employed, starting with the esterification and selective pivaloylation of the less sterically hindered hydroxyl group of a dihydroxybenzoic acid to form a diester intermediate. This is followed by O-methylation and subsequent methanolysis of the pivaloyl group to yield the desired hydroxy-methoxybenzoate isomer.

Another critical functional group interconversion is halogenation of the aromatic ring, which introduces a handle for subsequent cross-coupling reactions. The directing effects of the hydroxyl (an ortho-, para-director) and the methyl and ester groups (meta-directors relative to their own positions) on electrophilic aromatic substitution are key considerations for regioselectivity. youtube.comlibretexts.org For this compound, the position most activated towards electrophilic substitution is para to the strongly activating hydroxyl group. This leads to the formation of "Methyl 4-bromo-3-hydroxy-2-methylbenzoate" upon bromination. bldpharm.com A general method for the bromination of a similar compound, methyl 3-methylbenzoate, utilizes N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator in a solvent like carbon tetrachloride, with the reaction proceeding under reflux. This protocol serves as a model for the halogenation of this compound.

The hydroxyl group can also be converted to a triflate (trifluoromethanesulfonyl) group, which is an excellent leaving group in palladium-catalyzed coupling reactions. wikipedia.org This transformation significantly enhances the reactivity of the aromatic ring towards scaffold elaboration.

| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference(s) |

| 3-Hydroxy-2-methylbenzoic acid | Methanol, H₂SO₄ (cat.), reflux | This compound | Esterification | |

| Dihydroxybenzoic acid derivative | 1. Pivaloyl chloride; 2. Methylating agent; 3. Methanolysis | Methyl hydroxy-methoxybenzoate isomer | O-Methylation | |

| This compound | NBS, AIBN, CCl₄, reflux (by analogy) | Methyl 4-bromo-3-hydroxy-2-methylbenzoate | Bromination | bldpharm.com |

| This compound | Triflic anhydride, pyridine | Methyl 3-(trifluoromethanesulfonyloxy)-2-methylbenzoate | O-Triflation | wikipedia.org |

Coupling Reactions for Scaffold Elaboration

Once functionalized with a halide or triflate, the this compound scaffold can be further elaborated using a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

The Heck reaction , also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.comlibretexts.orgorganic-chemistry.org This reaction is a versatile tool for the vinylation of aryl halides. A key step in the production of the anti-asthma agent Singulair™ involves a Heck reaction between methyl 2-iodobenzoate (B1229623) and an allylic alcohol, highlighting the industrial relevance of this transformation. rug.nl For a derivative such as Methyl 4-bromo-3-hydroxy-2-methylbenzoate, a Heck reaction with an alkene like ethyl acrylate (B77674) would be expected to yield a substituted cinnamate (B1238496) derivative.

The Sonogashira reaction provides a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method is widely used for the synthesis of substituted alkynes. A halogenated derivative of this compound could be coupled with various terminal alkynes to introduce an alkynyl moiety onto the aromatic ring.

The Suzuki reaction is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an aryl, vinyl, or alkyl halide or triflate. researchgate.net This reaction is particularly valued for its mild conditions and the commercial availability and low toxicity of many boronic acid reagents. A brominated derivative like Methyl 4-bromo-3-hydroxy-2-methylbenzoate could undergo a Suzuki coupling with an arylboronic acid to generate a biaryl structure. The steric hindrance around the bromine atom, being ortho to a methyl group, might influence the reaction conditions required for efficient coupling.

| Coupling Reaction | Substrate 1 (from this compound) | Substrate 2 | Catalyst System | Product Type | Reference(s) |

| Heck Reaction | Methyl 4-bromo-3-hydroxy-2-methylbenzoate | Alkene (e.g., Ethyl acrylate) | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted cinnamate derivative | wikipedia.orgmdpi.comlibretexts.orgorganic-chemistry.orgrug.nl |

| Sonogashira Reaction | Methyl 4-bromo-3-hydroxy-2-methylbenzoate | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted benzoate (B1203000) | organic-chemistry.orgnih.gov |

| Suzuki Reaction | Methyl 4-bromo-3-hydroxy-2-methylbenzoate | Arylboronic acid (e.g., Phenylboronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivative | researchgate.net |

Application As a Key Intermediate in Complex Molecule Synthesis

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Methyl 3-hydroxy-2-methylbenzoate (B8532911) serves as a crucial starting material in the multi-step synthesis of sophisticated APIs. nih.gov Its chemical structure allows for sequential modifications, making it an ideal candidate for constructing the core of various therapeutic agents. Pharmaceutical companies and research organizations utilize this compound for both research and development purposes and for commercial production of vital medicines. nih.gov The inherent reactivity of its hydroxyl and ester functionalities, coupled with the steric and electronic influence of the methyl group, allows for precise chemical transformations to build intricate molecular frameworks.

A prominent example of its application is in the synthesis of the kinase inhibitor Lifirafenib (BGB-283). Lifirafenib is a potent inhibitor of both RAF kinases and the Epidermal Growth Factor Receptor (EGFR), which are key drivers in several cancers. guidetopharmacology.orgmycancergenome.orgmedchemexpress.com The synthesis of Lifirafenib showcases the utility of Methyl 3-hydroxy-2-methylbenzoate as a foundational element upon which the more complex structure of the final API is assembled.

Building Block for Kinase Inhibitor Development

The development of kinase inhibitors is a cornerstone of modern oncology, and this compound has proven to be a significant contributor to this field. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is a common feature of cancer.

This compound is a key component in the synthesis of dual RAF/EGFR inhibitors like Lifirafenib. guidetopharmacology.orgnih.gov EGFR is a transmembrane protein that, when overexpressed or mutated, can lead to uncontrolled cell growth and proliferation in various cancers. mycancergenome.org Lifirafenib is designed to selectively bind to and inhibit the activity of EGFR, as well as certain mutated forms of the BRAF kinase, thereby blocking the signaling pathways that promote tumor growth. mycancergenome.orgmedchemexpress.com The development of Lifirafenib highlights the importance of strategically designed building blocks like this compound in creating targeted therapies that can overcome resistance mechanisms seen with other treatments. nih.gov

Table 1: Profile of Lifirafenib, an EGFR Inhibitor Synthesized from this compound.

| Feature | Description |

|---|---|

| Drug Name | Lifirafenib (BGB-283) |

| Mechanism of Action | Inhibitor of RAF kinases (ARAF, BRAF, CRAF) and Epidermal Growth Factor Receptor (EGFR). guidetopharmacology.orgmycancergenome.org |

| Therapeutic Potential | Investigated for antineoplastic activity in tumors with RAF/MAPK pathway activation, including those with BRAF V600 mutations. nih.govguidetopharmacology.org |

| Significance | Represents a targeted therapy for cancers driven by specific genetic mutations. mycancergenome.org |

While direct evidence for the use of this compound in the synthesis of ATP-allosteric bivalent inhibitors is not extensively documented in public literature, its structural motifs are relevant to the design of such molecules. AABIs are an emerging class of kinase inhibitors that simultaneously bind to the ATP-binding site and an allosteric site on the kinase, often leading to enhanced potency and selectivity. The substituted phenyl ring of this compound can serve as a core fragment for the ATP-competitive portion of a bivalent inhibitor.

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its overactivity is implicated in several cancers. nih.gov The development of molecules that can induce the degradation of CDK2, rather than just inhibit it, is a promising therapeutic strategy. medchemexpress.commedchemexpress.com Some of these degraders, known as molecular glue degraders, function by inducing an interaction between CDK2 and an E3 ubiquitin ligase, leading to the tagging and subsequent destruction of the kinase. While a direct synthetic route from this compound to current CDK2 degraders like MRT-9643 is not established, the synthesis of related heterocyclic structures, such as imidazolidine-2,4-diones, from amino acid precursors suggests that derivatives of this compound could potentially be explored in the future design of novel CDK2-targeting agents. mdpi.comresearchgate.netmonterosatx.comgoogle.com

Component in Proteolysis Targeting Chimeras (PROTACs) Research

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that harness the cell's own protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, linked together by a chemical linker.

The successful design of PROTACs relies on the availability of suitable building blocks for the target ligand, the E3 ligase ligand, and the linker. While the direct use of this compound in the synthesis of widely used PROTAC components like immunomodulatory drug (IMiD) analogs or Bromodomain and Extra-Terminal (BET) inhibitors is not yet a mainstream application, its potential as a versatile chemical scaffold remains. The functional handles on the this compound ring could be chemically manipulated to generate novel ligands for either the protein of interest or the E3 ligase, thereby expanding the toolbox for PROTAC development.

Development of Linker Chemistry for PROTAC Assembly

While various chemical moieties, such as alkyl/ether-based chains like methyl 3-hydroxypropanoate, have been employed as linkers in PROTAC synthesis, the specific use of this compound as a direct component of PROTAC linkers is not extensively documented in current literature. medchemexpress.com However, its structure contains reactive handles—the phenolic hydroxyl group and the ester—that could potentially be used to connect to either the E3 ligase ligand or the target protein ligand. The aromatic core could serve as a semi-rigid scaffold within the linker, a strategy that has been explored to improve metabolic stability and therapeutic potency in PROTAC design. nih.gov

Role in the Synthesis of Other Biologically Active Derivatives

This compound is a valuable starting material for creating a variety of substituted benzoate (B1203000) derivatives with potential biological activities. The existing functional groups can be chemically transformed to introduce new functionalities, such as halogens or additional hydroxyl and formyl groups.

Formation of Halogenated Benzoate Analogs

Halogenated aromatic compounds are pivotal intermediates in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The introduction of a halogen atom onto the benzoate ring can significantly alter the molecule's electronic properties and provide a handle for further cross-coupling reactions.

A key halogenated derivative is Methyl 2-chlorosulfonyl-3-methylbenzoate. This compound is a crucial intermediate in the synthesis of the herbicide triflusulfuron-methyl. A patented method describes the synthesis of Methyl 2-chlorosulfonyl-3-methylbenzoate starting from Methyl 2-nitro-3-methylbenzoate. google.com This process involves reaction with benzyl (B1604629) isothiourea hydrochloride, followed by oxidative chlorination. google.com Although this specific route does not start from this compound, it highlights the industrial importance of halogenated methyl benzoate structures. Direct chlorosulfonation of this compound would be expected to occur at the positions activated by the hydroxyl and methyl groups.

Synthesis of Multi-Hydroxylated and Formylated Benzoates

The introduction of additional hydroxyl or formyl groups onto the this compound scaffold can lead to new derivatives with diverse properties. A related compound, methyl 3-hydroxybenzoate, is known to be used in the preparation of 3-hydroxybenzene-1,2-dicarbaldehyde, demonstrating that formylation of such structures is a viable synthetic transformation. chemicalbook.com

Standard organic reactions can be applied to achieve these modifications. For instance, ortho-formylation of phenols can be accomplished using paraformaldehyde with magnesium dichloride and triethylamine, a method that has shown good yields for various substituted phenols. mdma.ch The synthesis of different isomers of methyl hydroxy-methoxybenzoates has been achieved through regioselective protection of hydroxyl groups, followed by methylation and deprotection, showcasing strategies to manipulate multiple hydroxyl groups on a benzoate ring. These established methods suggest that this compound could be similarly converted into multi-hydroxylated or formylated analogs, further expanding its utility as a synthetic intermediate.

Mechanistic and Interaction Studies

Molecular Target Identification and Engagement of Derivatives

Research into the derivatives of methyl 3-hydroxy-2-methylbenzoate (B8532911) has begun to identify specific molecular targets, shedding light on their potential biological activities. These studies, often employing related hydroxybenzoate structures, point towards interactions with key enzymes and receptors, leading to the modulation of critical biochemical pathways.

Derivatives of methyl p-hydroxybenzoate have been shown to interact with specific enzymes and receptors, suggesting potential mechanisms of action for structurally related compounds. For instance, methyl p-hydroxybenzoate has been identified as an activator of the ryanodine (B192298) receptor (RYR) Ca2+ release channel, a crucial component in cellular calcium signaling. nih.gov This activation was confirmed by its ability to induce Ca2+ release from sarcoplasmic reticulum vesicles, an effect that was blocked by the RYR inhibitor ruthenium red. nih.gov

Furthermore, studies on methyl p-hydroxybenzoate have demonstrated its ability to increase intracellular Ca2+ concentration in rat peritoneal mast cells, an effect that is inhibited by U73122, a phospholipase C (PLC) inhibitor. nih.gov This suggests that PLC is a molecular target for this compound, and its activation leads to downstream signaling events. nih.gov

In the context of metabolic enzymes, derivatives of methyl 4-aminobenzoate (B8803810) have been identified as inhibitors of key enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP). Specifically, these compounds have shown inhibitory effects on glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov Molecular docking studies have further elucidated the potential binding modes of these inhibitors within the active sites of these enzymes. nih.gov

| Derivative/Analog | Molecular Target | Observed Effect |

| Methyl p-hydroxybenzoate | Ryanodine Receptor (RYR) Ca2+ channel | Activation, Ca2+ release |

| Methyl p-hydroxybenzoate | Phospholipase C (PLC) | Activation, increased intracellular Ca2+ |

| Methyl 4-aminobenzoate derivatives | Glucose-6-Phosphate Dehydrogenase (G6PD) | Inhibition |

| Methyl 4-aminobenzoate derivatives | 6-Phosphogluconate Dehydrogenase (6PGD) | Inhibition |

The interaction of methyl 3-hydroxy-2-methylbenzoate derivatives with their molecular targets can lead to the modulation of important biochemical pathways. The activation of PLC by methyl p-hydroxybenzoate, for example, initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), key second messengers in cellular signaling. nih.gov

The inhibition of G6PD and 6PGD by methyl 4-aminobenzoate derivatives directly impacts the pentose phosphate pathway. nih.gov This pathway is a major source of NADPH, which is essential for antioxidant defense and reductive biosynthesis. By inhibiting these enzymes, these compounds can disrupt the redox balance and biosynthetic capabilities of cells, a strategy that is being explored for cancer therapy. nih.gov

A study on 2′-hydroxy-3,6′-dimethoxychalcone, a compound with a hydroxylated and methylated phenyl ring, demonstrated its ability to inhibit inflammation through the MAPK and NF-κB signaling pathways in RAW 264.7 cells. nih.gov It was also found to inhibit melanogenesis in B16F10 cells by modulating the PKA/CREB and Wnt/β-catenin signaling pathways. nih.gov These findings highlight the potential for derivatives containing similar structural motifs to influence a range of cellular processes through the modulation of key signaling cascades.

Structure-Activity Relationship (SAR) Elucidation of Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For derivatives of this compound, SAR studies have begun to unravel the key structural features that govern their bioactivity.

The position and chemical nature of substituents on the aromatic ring of benzoate (B1203000) derivatives play a critical role in determining their biological effects. A quantitative structure-activity relationship (QSAR) study on a series of hydroxybenzalacetones, which share a substituted phenolic ring, revealed that their antioxidant activity is significantly influenced by the electronic properties of the phenolic oxygen atom and steric parameters of ortho substituents. nih.gov

In a study of N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as urease inhibitors, the substitution pattern on the N-phenylacetamide ring was found to be a key determinant of inhibitory potency. nih.gov For instance, an unsubstituted N-phenylacetamide derivative showed better inhibitory activity than the standard, while the introduction of a 2-carboxymethyl group led to a notable decrease in activity. The most potent inhibitor in the series featured an ethoxy carbonyl substituent at the para-position of the N-phenylacetamide ring. nih.gov

The specific arrangement of functional groups on a molecule dictates its binding affinity and specificity for a particular biological target. In the interaction of two methyl benzoate derivatives with bovine serum albumin (BSA), the presence of a hydroxyl group was found to be a key factor. nih.gov The gradual decrease in the intensity of the excited-state intramolecular proton transfer (ESIPT) fluorescence upon binding to BSA indicated that the hydroxyl and/or ester groups are directly involved in the specific binding interaction. nih.gov

Molecular docking studies of benzoic acid derivatives against the SARS-CoV-2 main protease have highlighted the importance of hydroxyl, carbonyl, and other functional groups in binding to the active site residues of the enzyme. nih.gov These interactions are crucial for the inhibitory activity of the compounds.

Protein Binding Studies of Compounds Derived from this compound

The interaction of small molecules with proteins is fundamental to their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their mechanism of action. Studies on derivatives of methyl benzoate provide valuable insights into these interactions.

A detailed investigation into the interaction of two methyl benzoate derivatives, methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate, with the model transport protein bovine serum albumin (BSA) revealed the formation of stable 1:1 complexes in both the ground and excited states. nih.gov The binding constants were determined to be in the order of 10⁴ M⁻¹, indicating a strong binding affinity. nih.gov

Thermodynamic analysis of the binding process, based on the van't Hoff relationship, indicated that hydrogen bonding plays a predominant role in the interaction between these methyl benzoate derivatives and BSA. nih.gov Fluorescence quenching studies further confirmed a static quenching mechanism, where the formation of a non-fluorescent ground-state complex between the quencher (the methyl benzoate derivative) and the fluorophore (BSA) occurs. nih.gov

The study also highlighted the significant role of the tryptophan residues of BSA in the binding process, suggesting that these derivatives likely bind within the hydrophobic cavities of the protein where these residues are located. nih.gov The solvation dynamics of the molecules were observed to slow down significantly upon binding to the BSA cavity, further supporting the formation of a stable inclusion complex. nih.gov

Cellular Uptake and Intracellular Distribution Investigations

Direct studies on the cellular uptake and intracellular distribution of this compound are not extensively documented in current scientific literature. However, based on its chemical structure as a phenolic ester, its behavior can be extrapolated from studies on similar small phenolic compounds and benzoate derivatives.

Furthermore, the absorption of phenolic compounds is often studied using models such as the Caco-2 cell line, which mimics the human intestinal epithelium. These studies indicate that various phenolic compounds can be taken up by intestinal cells, with their apparent permeability coefficients varying based on their specific chemical structures. For instance, studies on phenolic compounds from plant foods have shown that their uptake can be influenced by factors such as food processing.

Once inside the cell, the distribution of this compound would likely be influenced by its solubility and its potential to interact with intracellular components. As an ester, it may be subject to hydrolysis by intracellular esterases, enzymes that are ubiquitous in various tissues. This hydrolysis would yield 3-hydroxy-2-methylbenzoic acid and methanol (B129727). The resulting carboxylic acid would be more polar and might have a different intracellular distribution profile compared to the parent ester.

Table 1: Potential Factors Influencing Cellular Uptake and Distribution of this compound

| Factor | Description | Potential Implication for this compound |

| Lipophilicity | The ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents. | The methyl ester group increases lipophilicity compared to the corresponding carboxylic acid, potentially facilitating passive diffusion across cell membranes. |

| Molecular Size | The physical dimensions of the molecule. | As a relatively small molecule, it may be more readily transported across cellular barriers. |

| Intracellular Metabolism | Chemical modification of the compound within the cell. | Hydrolysis by intracellular esterases could convert it to 3-hydroxy-2-methylbenzoic acid, altering its properties and distribution. |

| Transporter Proteins | Membrane proteins that facilitate the movement of substances across the cell membrane. | While not specifically studied for this compound, transporters for other phenolic compounds or monocarboxylic acids could potentially be involved. |

Pharmacological Mechanism of Action in Biological Systems

The specific pharmacological mechanism of action for this compound has not been explicitly elucidated. However, by examining the activities of related benzoic acid and phenolic derivatives, several potential mechanisms can be proposed.

Benzoic acid and its derivatives are known to possess a range of biological activities, including antimicrobial and anti-inflammatory effects. chemicalbook.com The antimicrobial properties are often attributed to the ability of the undissociated acid to penetrate microbial cell membranes and disrupt cellular functions, such as inhibiting enzymes involved in metabolism. patsnap.com

As a phenolic compound, this compound could exhibit antioxidant properties. Phenolic compounds are known to scavenge free radicals and chelate metal ions, which can help mitigate oxidative stress. nih.gov Oxidative stress is implicated in the pathophysiology of numerous diseases, suggesting a potential therapeutic avenue for compounds with antioxidant capabilities.

Furthermore, some benzoic acid derivatives have been shown to exert effects on the nervous system. nih.gov For example, certain derivatives are believed to act as antagonists of prostaglandin (B15479496) E2 receptor subtype 4 and can influence adrenergic, dopaminergic, and GABAergic neurotransmission. nih.gov It is conceivable that this compound or its primary metabolite, 3-hydroxy-2-methylbenzoic acid, could interact with these or other receptor systems. Studies on p-hydroxybenzoic acid and its derivatives have revealed a wide array of biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. globalresearchonline.net

It is also important to consider that the ester group of this compound could allow it to function as a prodrug. The esterification of a carboxylic acid can enhance its ability to cross cell membranes. nih.gov Once inside the cell, enzymatic hydrolysis would release the active carboxylic acid, 3-hydroxy-2-methylbenzoic acid, which could then exert its pharmacological effects. This prodrug strategy has been explored for other benzoic acid derivatives to improve their delivery to target sites. nih.gov

Table 2: Potential Pharmacological Mechanisms of this compound Based on Related Compounds

| Mechanism | Description | Relevance to this compound |

| Antimicrobial Activity | Inhibition of the growth of microorganisms. | Benzoic acid derivatives are known food preservatives with antimicrobial properties. chemicalbook.comdrugbank.com |

| Anti-inflammatory Effects | Reduction of inflammation. | Phenolic and benzoic acid compounds have demonstrated anti-inflammatory activity. globalresearchonline.netmdpi.com |

| Antioxidant Activity | Neutralization of free radicals and reduction of oxidative stress. | The phenolic hydroxyl group is a key functional group for antioxidant activity. nih.gov |

| Enzyme Inhibition | Binding to enzymes and decreasing their activity. | Benzoic acid can inhibit enzymes crucial for microbial metabolism. patsnap.com |

| Receptor Modulation | Interaction with cellular receptors to elicit a biological response. | Some benzoic acid derivatives interact with neurotransmitter receptors. nih.gov |

Advanced Characterization and Computational Approaches in Research

Spectroscopic Characterization

Spectroscopic methods are instrumental in confirming the identity and elucidating the structural features of Methyl 3-hydroxy-2-methylbenzoate (B8532911). Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance each provide unique pieces of the molecular puzzle.

Mass Spectrometry: This technique provides the precise molecular weight of the compound, which is a fundamental characteristic. For Methyl 3-hydroxy-2-methylbenzoate, the molecular weight is determined to be 166.17 g/mol . nih.govbiosynth.com The monoisotopic mass is calculated at 166.062994177 Da. nih.gov Further analysis using predicted collision cross section (CCS) values offers insights into the molecule's three-dimensional shape in the gas phase. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While specific ¹H and ¹³C NMR data for this compound is not explicitly detailed in the provided search results, analysis of related structures like 3-Hydroxy-2-methylbenzoic acid and methyl 2-hydroxy-3-nitrobenzoate can offer expected chemical shift ranges. chemicalbook.comresearchgate.net For instance, the protons of the methyl group would appear as a singlet, and the aromatic protons would exhibit complex splitting patterns depending on their positions on the ring. The hydroxyl proton would likely appear as a broad singlet. In the ¹³C NMR spectrum, distinct signals would be observed for the carbonyl carbon, the aromatic carbons, and the methyl carbon. chemicalbook.comnih.gov

Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Observed/Predicted Data |

| Mass Spectrometry | This compound | Molecular Weight: 166.17 g/mol nih.govbiosynth.com |

| Monoisotopic Mass: 166.062994177 Da nih.gov | ||

| Predicted Collision Cross Section ([M+H]⁺): 131.6 Ų uni.lu | ||

| Infrared Spectroscopy | Methyl 2-hydroxybenzoate (isomer) | O-H stretch (~3200 cm⁻¹), C=O stretch, Fingerprint region (1500-400 cm⁻¹) docbrown.info |

| ¹³C NMR | 3-Hydroxy-2-methylbenzoic acid (related acid) | Provides data on the carbon skeleton chemicalbook.com |

| ¹H NMR | Methyl 2-hydroxy-3-nitrobenzoate (related derivative) | δ 4.03 (s, 3H), 7.20 (s, 1H), 8.15-8.19 (d, 2H), 12.02 (s, 1H) researchgate.net |

X-ray Crystallographic Analysis of this compound Derivatives and Their Complexes

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. While a crystal structure for this compound itself was not found, the analysis of its derivatives offers significant insights into its likely molecular geometry and intermolecular interactions.

Crystallographic Data for a Derivative: Methyl 2-hydroxy-3-nitrobenzoate. researchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.612 (1) |

| b (Å) | 11.716 (2) |

| c (Å) | 9.656 (2) |

| β (°) | 101.83 (1) |

| V (ų) | 842.9 (3) |

| Z | 4 |

Computational Chemistry Applications in Drug Discovery and Mechanistic Understanding

Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties and the simulation of complex chemical processes. For this compound and its derivatives, these methods are crucial for exploring their potential in drug discovery and for understanding reaction mechanisms at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to screen for potential drug candidates by predicting their binding affinity to a specific protein target.

Studies on derivatives of benzoic acid have shown their potential as antiviral agents, for instance, against the SARS-CoV-2 main protease. nih.gov In such studies, the benzoic acid derivatives are docked into the active site of the protease to predict their binding modes and affinities. nih.gov The results of these simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the protein-ligand complex. While a specific docking study for this compound was not found, the research on similar molecules suggests its potential to be investigated as an inhibitor for various enzymes. For example, derivatives of 4-hydroxyquinoline-3-carboxylic acid, which share some structural similarities, have been studied as inhibitors of DNA gyrase and Hepatitis B Virus replication through molecular docking. mdpi.com

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. These calculations can determine properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

For instance, DFT computations on benzoic acid derivatives have been used to analyze their chemical reactivity. nih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical stability and reactivity of the molecule. A smaller energy gap generally implies higher reactivity. These calculations can also predict the sites within a molecule that are most susceptible to electrophilic or nucleophilic attack, guiding the synthesis of new derivatives. Theoretical investigations on compounds like 3-benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine have used these methods to predict optimized geometry and vibrational spectra. scispace.com

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and its interactions with its environment, such as a solvent or a protein binding site.

While no specific MD simulation studies on this compound were identified, this technique is a standard tool for refining the results of molecular docking. After docking a ligand into a protein, an MD simulation can be run to assess the stability of the predicted binding pose and to observe any conformational rearrangements of both the ligand and the protein. This provides a more realistic picture of the binding event than the static view offered by docking alone.

QSPR and QSAR are computational methods that aim to correlate the chemical structure of a series of compounds with their physical properties (QSPR) or biological activities (QSAR). These models are built using a set of known compounds and their measured properties or activities and can then be used to predict the properties or activities of new, untested compounds.

No specific QSPR or QSAR models for this compound were found in the provided search results. However, the development of such models would be a logical step in a drug discovery program involving this class of compounds. By synthesizing and testing a series of derivatives of this compound, a QSAR model could be developed to guide the design of new analogs with improved potency and selectivity.

Future Research Directions and Therapeutic Implications

Optimization of Derivative Potency, Selectivity, and Metabolic Stability

Future research will likely focus on the strategic modification of the Methyl 3-hydroxy-2-methylbenzoate (B8532911) scaffold to enhance its therapeutic properties. Key areas of exploration include improving its potency, refining its selectivity for biological targets, and increasing its metabolic stability.

Structural modifications are a cornerstone of drug discovery, aiming to improve how a molecule interacts with its target and how it is processed by the body. psu.eduresearchgate.net For derivatives of Methyl 3-hydroxy-2-methylbenzoate, this could involve several strategies. For instance, the introduction of different functional groups to the benzene (B151609) ring could significantly alter the molecule's electronic and steric properties, potentially leading to stronger interactions with a biological target. researchgate.net One common strategy to enhance metabolic stability is to replace metabolically susceptible groups with more robust alternatives. For example, a labile ester linkage might be replaced with an amide group. psu.edu Another approach is to introduce steric hindrance to protect a vulnerable part of the molecule from metabolic enzymes. uzh.ch

The structure-activity relationship (SAR) of benzoic acid derivatives has been a subject of study, revealing that the nature and position of substituents on the benzene ring are critical for their biological activity. nih.gov For example, a study on the inhibition of α-amylase by benzoic acid derivatives showed that a hydroxyl group at the 2-position of the benzene ring had a strong positive effect on inhibitory activity. nih.gov Understanding these relationships for derivatives of this compound will be crucial for designing more potent and selective compounds.

Furthermore, computational modeling can be a powerful tool in predicting how modifications to the parent compound will affect its properties. By simulating the interaction of designed analogs with potential biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby streamlining the drug discovery process.

Exploration of Novel Therapeutic Targets for Designed Analogs

The structural motif of a hydroxybenzoic acid is present in a variety of biologically active compounds, suggesting that analogs of this compound could interact with a range of therapeutic targets. nih.govnih.govdrugbank.com Future research should, therefore, include broad screening of newly synthesized derivatives against diverse biological targets to uncover novel therapeutic applications.

Hydroxybenzoic acid derivatives have been investigated for a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. frontiersin.orgglobalresearchonline.net For instance, some have been studied as cholinesterase inhibitors for the potential treatment of Alzheimer's disease, while others have shown promise as inhibitors of influenza neuraminidase. frontiersin.orgnih.gov The presence of both a hydroxyl and a methyl ester group on the benzene ring of this compound provides a unique chemical scaffold that could be exploited to target these or other pathways.

Systematic screening of a library of analogs against various enzymes, receptors, and ion channels could reveal unexpected activities. High-throughput screening methods can be employed to test a large number of compounds quickly and efficiently. Once a "hit" is identified, further optimization of the lead compound can be undertaken to improve its potency and selectivity for the newly identified target. This exploratory approach could lead to the development of first-in-class drugs for a variety of diseases.

Rational Design of Multi-Targeting Agents and Bivalent Inhibitors

Complex diseases often involve multiple biological pathways, making it advantageous to develop drugs that can interact with more than one target. arxiv.orgscielo.bracs.org The scaffold of this compound could serve as a starting point for the rational design of such multi-targeting agents. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. benthamscience.com

One strategy for creating multi-target drugs is to combine the pharmacophores of two different drugs into a single molecule. nih.gov For example, a derivative of this compound could be designed to incorporate features that allow it to bind to two distinct but related targets involved in a particular disease.

Another advanced strategy is the design of bivalent inhibitors. These molecules consist of two pharmacophores connected by a linker, allowing them to bind to two separate sites on a single target protein or to two different proteins in a complex. nih.govnih.gov This can lead to a significant increase in both potency and selectivity. nih.gov The design of bivalent ligands targeting G protein-coupled receptor (GPCR) dimers, for instance, has shown promise in providing remarkable pharmacological benefits. nih.gov The functional groups of this compound could serve as anchor points for attaching linkers and a second pharmacophore to create novel bivalent inhibitors.

Development of Advanced Delivery Systems for Bioactive Derivatives

The effectiveness of a drug is not only determined by its intrinsic activity but also by its ability to reach its target in the body. Advanced drug delivery systems can improve the solubility, bioavailability, and targeted delivery of bioactive compounds. giiresearch.comfrost.comnih.govgenesispub.org For derivatives of this compound that show promising biological activity but have poor pharmacokinetic properties, the development of suitable delivery systems will be crucial.

Small molecules often face challenges such as poor solubility in water and off-target effects. giiresearch.com Nanotechnology offers a range of solutions to these problems. For example, encapsulating a drug in lipid-based or polymer-based nanoparticles can protect it from degradation in the body, improve its solubility, and allow for its targeted release at the site of disease. giiresearch.comnih.govgenesispub.org

Other emerging strategies include the use of prodrugs, where the active molecule is chemically modified to be inactive until it reaches its target and is then converted to its active form. giiresearch.com Small molecule-drug conjugates (SMDCs) are another approach where the drug is attached to a targeting ligand that directs it to specific cells or tissues. giiresearch.comfrost.com These advanced delivery systems could significantly enhance the therapeutic potential of future drugs derived from this compound.

Green Chemistry and Sustainable Synthesis Methodologies

In recent years, there has been a growing emphasis on the development of environmentally friendly and sustainable chemical processes, a field known as green chemistry. acs.orgmdpi.comwjarr.comijpsjournal.com Future research on this compound and its derivatives should prioritize the development of green synthesis methodologies.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com This can be achieved through various strategies, such as using renewable starting materials, employing catalytic reactions to improve efficiency, and using safer solvents like water. mdpi.comwjarr.com For instance, the synthesis of benzoic acid derivatives from lignin, a renewable biomass source, is an area of active research. rsc.org

The development of biocatalytic methods, which use enzymes to carry out chemical transformations, is another key aspect of green chemistry. mdpi.comwjarr.com Enzymes can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation. Exploring enzymatic routes for the synthesis and modification of this compound could lead to more sustainable and cost-effective production processes. For example, research has demonstrated the use of selenium-catalyzed oxidation of aldehydes in water as a green method for synthesizing carboxylic acids. mdpi.com

By incorporating green chemistry principles from the outset of the research and development process, the environmental impact of producing potentially valuable compounds derived from this compound can be minimized.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-hydroxy-2-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound (CAS 55289-05-9) can be synthesized via Fischer esterification of 3-hydroxy-2-methylbenzoic acid (CAS 603-80-5) with methanol under acid catalysis (e.g., H₂SO₄) . Alternatively, alkylation of the hydroxyl group using methyl halides in the presence of a base (e.g., K₂CO₃) may be employed, though steric hindrance from the adjacent methyl group may require elevated temperatures . Optimization should involve Design of Experiments (DOE) to test variables like catalyst concentration (0.5–5 mol%), reaction time (6–24 h), and temperature (60–100°C). Monitor progress via thin-layer chromatography (TLC) or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm esterification (e.g., methoxy peak at δ 3.8–4.0 ppm) and aromatic substitution patterns .

- Infrared Spectroscopy (IR) : Validate ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and hydroxyl (O–H) absorption at ~3400 cm⁻¹ .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) in a dry environment (humidity <30%) to prevent hydrolysis of the ester group. Periodic purity checks via HPLC or melting point analysis (if crystalline) are recommended .

Advanced Research Questions

Q. How can computational modeling aid in understanding the electronic and steric properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the hydroxyl group may act as a hydrogen-bond donor, while the ester group serves as an electron acceptor .

- Molecular Dynamics (MD) Simulations : Study solvation effects in polar solvents (e.g., methanol) to optimize reaction conditions .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking of aromatic rings) using SHELX software .

Q. How should researchers address contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 h. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., 3-hydroxy-2-methylbenzoic acid) .

- Cross-Validation : Compare results with computational predictions (e.g., pKa calculations using ChemAxon or ACD/Labs) to reconcile discrepancies .

Q. What experimental strategies can elucidate the compound’s potential as a bioactive agent (e.g., enzyme inhibition or DNA interaction)?

- Methodological Answer :

- In Vitro Assays :

- DNA Binding : Use UV-Vis titration or fluorescence quenching to assess intercalation with calf thymus DNA .

- Enzyme Inhibition : Screen against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using colorimetric assays (e.g., Ellman’s reagent for AChE) .

- In Silico Docking : Employ AutoDock Vina to predict binding affinities with protein targets (e.g., PDB ID: 1CX2 for COX) .

Q. How can researchers optimize the scalability of this compound synthesis while minimizing waste?

- Methodological Answer :

- Green Chemistry Principles : Replace traditional acid catalysts with recyclable ionic liquids (e.g., [BMIM][HSO₄]) to reduce waste .

- Continuous Flow Reactors : Enhance heat/mass transfer and reduce reaction time compared to batch processes .

- Life Cycle Assessment (LCA) : Quantify environmental impact using metrics like E-factor (kg waste/kg product) .

Methodological Tools and Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in toxicological studies?

- Methodological Answer :

- Probit Analysis : Fit sigmoidal curves to determine LD₅₀/LC₅₀ values using software like GraphPad Prism .

- ANOVA with Tukey’s Post Hoc Test : Compare means across multiple concentrations .

Q. How should researchers validate the reproducibility of synthetic protocols across laboratories?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。